Benzoic acid, 2-amino-5-((4-amino-3-methoxyphenyl)methyl)-, methyl ester
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Overview
Description
Benzoic acid, 2-amino-5-((4-amino-3-methoxyphenyl)methyl)-, methyl ester is a complex organic compound that belongs to the class of benzoic acid derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-amino-5-((4-amino-3-methoxyphenyl)methyl)-, methyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The starting material, benzoic acid, undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Esterification: Finally, the esterification of the carboxylic acid group is carried out using methanol and an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-amino-5-((4-amino-3-methoxyphenyl)methyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents such as hydrogen gas and palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like hydroxide ions or amines in the presence of a suitable solvent.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 2-amino-5-((4-amino-3-methoxyphenyl)methyl)-, methyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of benzoic acid, 2-amino-5-((4-amino-3-methoxyphenyl)methyl)-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The amino and methoxy groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2-amino-5-methyl-: Lacks the methoxy group, resulting in different chemical properties and reactivity.
Benzoic acid, 4-amino-3-methoxyphenyl ester: Differs in the position of the amino and methoxy groups, affecting its biological activity.
Benzoic acid, 2-methoxy-5-aminomethyl ester: Contains a methoxy group at a different position, leading to variations in its chemical behavior.
Uniqueness
Benzoic acid, 2-amino-5-((4-amino-3-methoxyphenyl)methyl)-, methyl ester is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
66037-57-8 |
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Molecular Formula |
C16H18N2O3 |
Molecular Weight |
286.33 g/mol |
IUPAC Name |
methyl 2-amino-5-[(4-amino-3-methoxyphenyl)methyl]benzoate |
InChI |
InChI=1S/C16H18N2O3/c1-20-15-9-11(4-6-14(15)18)7-10-3-5-13(17)12(8-10)16(19)21-2/h3-6,8-9H,7,17-18H2,1-2H3 |
InChI Key |
BOBSHSYHQVONGD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2=CC(=C(C=C2)N)C(=O)OC)N |
Origin of Product |
United States |
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